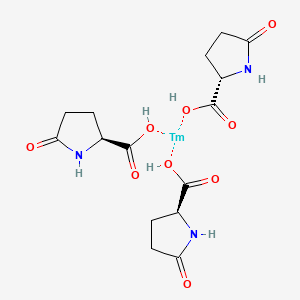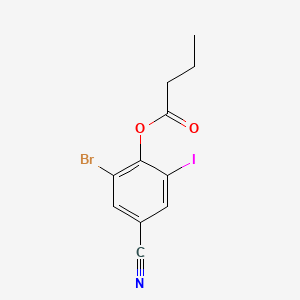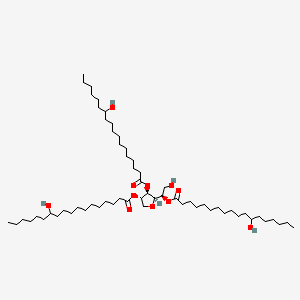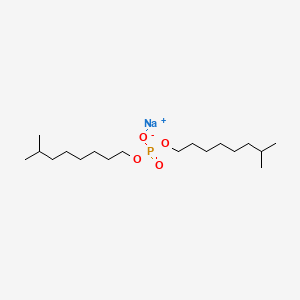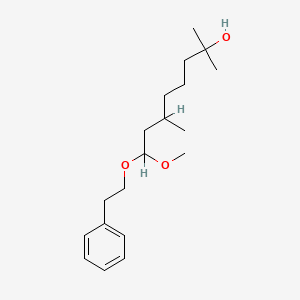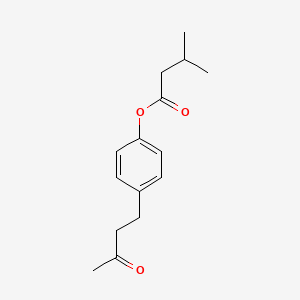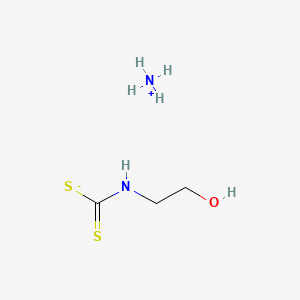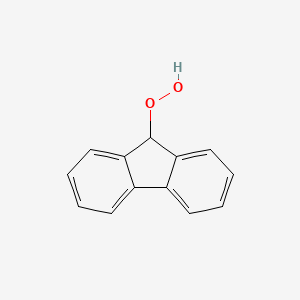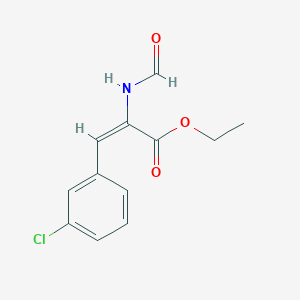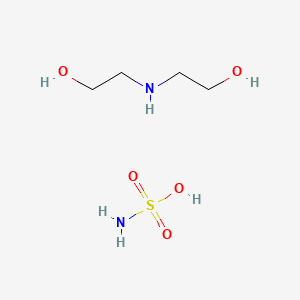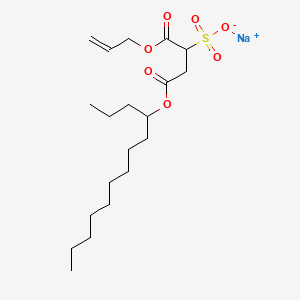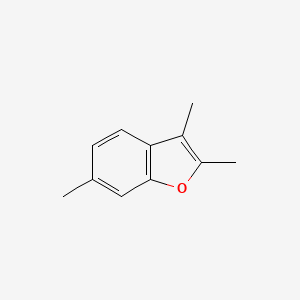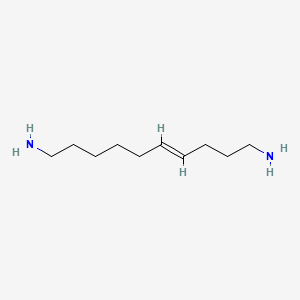
4-Decene-1,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decene-1,10-diamine is an organic compound with the molecular formula C10H22N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a decene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene-1,10-diamine typically involves the reaction of decene with ammonia or amines under specific conditions. One common method is the hydroamination of decene, where the double bond of decene reacts with ammonia in the presence of a catalyst to form the diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as transition metals (e.g., palladium or platinum) are often used to enhance the reaction rate and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Decene-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Decene-1,10-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Studied for its potential role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives for various industrial applications.
作用機序
The mechanism of action of 4-Decene-1,10-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,10-Decanediamine: A saturated analog with similar properties but lacking the double bond.
4-Decene-1,10-diol: Contains hydroxyl groups instead of amine groups.
4-Decene-1,10-dinitrile: Contains nitrile groups instead of amine groups.
Uniqueness
4-Decene-1,10-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct reactivity and potential applications. The double bond allows for additional functionalization, while the amine groups provide sites for hydrogen bonding and ionic interactions.
特性
CAS番号 |
94107-43-4 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
(E)-dec-4-ene-1,10-diamine |
InChI |
InChI=1S/C10H22N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3H,2,4-12H2/b3-1+ |
InChIキー |
BFSPDSULNCBNTM-HNQUOIGGSA-N |
異性体SMILES |
C(CC/C=C/CCCN)CCN |
正規SMILES |
C(CCC=CCCCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


